Methaniazide calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6059-26-3 |
|---|---|
Molecular Formula |
C14H16CaN6O8S2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
calcium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate |
InChI |
InChI=1S/2C7H9N3O4S.Ca/c2*11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h2*1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;;+2/p-2 |
InChI Key |
XSKHXWPDNYFJBC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Pathways for the Preparation of Methaniazide (B76274) Calcium
The synthesis of Methaniazide calcium is a multi-step process that begins with the well-established antitubercular drug, isoniazid (B1672263). The core of this synthesis involves the introduction of a methanesulfonyl group onto the isoniazid molecule, followed by the formation of the calcium salt.
The initial step is the synthesis of Methaniazide, also known as isoniazid methanesulfonate (B1217627). This is typically achieved through the reaction of isoniazid with a suitable methanesulfonylating agent. A common and effective reagent for this purpose is methanesulfonyl chloride. The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide moiety of isoniazid on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Once Methaniazide (isoniazid methanesulfonate) is synthesized and purified, the next step is the formation of the calcium salt. This is a standard acid-base reaction where the acidic proton of the methanesulfonic acid group reacts with a calcium-containing base. A suitable and commonly used base for this purpose is calcium hydroxide, Ca(OH)₂. The reaction is typically performed in an aqueous medium where Methaniazide is dissolved, and a stoichiometric amount of calcium hydroxide is added. The resulting this compound salt can then be isolated by precipitation or by evaporation of the solvent.
Table 1: Key Reactants in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| Isoniazid | Starting Material |
| Methanesulfonyl Chloride | Methanesulfonylating Agent |
| Calcium Hydroxide | Calcium Salt Formation |
Exploration of Synthetic Routes for Methaniazide Analogs
The exploration of synthetic routes for analogs of Methaniazide primarily involves modifications of the parent isoniazid molecule before or after the addition of the methanesulfonate group. These modifications are aimed at investigating the structure-activity relationships and potentially enhancing the compound's properties. Two major classes of isoniazid analogs that have been extensively studied are isonicotinoyl hydrazones and N'-substituted hydrazides.
Isonicotinoyl Hydrazones: A widely explored synthetic route for creating isoniazid analogs is through the formation of hydrazones. This involves the condensation reaction between the terminal nitrogen of the hydrazide group of isoniazid and a variety of aldehydes or ketones. This reaction is typically acid-catalyzed and results in the formation of a C=N double bond. A diverse library of analogs can be generated by varying the aldehydic or ketonic reactant. For instance, reacting isoniazid with substituted benzaldehydes yields a series of N'-arylidene-isonicotinoyl hydrazides. These modifications can significantly alter the lipophilicity, steric bulk, and electronic properties of the resulting molecule.
N'-Substituted Hydrazides: Another common strategy for synthesizing isoniazid analogs involves the direct substitution on the terminal nitrogen of the hydrazide moiety. This can be achieved through various alkylation or acylation reactions. For example, reacting isoniazid with different acyl chlorides or anhydrides can produce a range of N'-acylisoniazid derivatives. These modifications can influence the metabolic stability and target engagement of the resulting compounds.
The general synthetic principles for these analogs can be adapted to create analogs of Methaniazide itself. For example, a pre-formed isonicotinoyl hydrazone could potentially be subjected to methanesulfonylation to yield a Methaniazide analog. Alternatively, Methaniazide could be used as a starting material for further derivatization, although the reactivity of the sulfonated hydrazide would need to be carefully considered.
Design and Synthesis of Novel Derivatives for Research Purposes
The design and synthesis of novel derivatives of Methaniazide are driven by the need to address challenges such as drug resistance and to gain a deeper understanding of the compound's mechanism of action. Research in this area focuses on creating molecules with improved potency, altered pharmacokinetic profiles, or novel biological targets.
One key design strategy involves the synthesis of hybrid molecules. This approach combines the pharmacophore of isoniazid (and by extension, Methaniazide) with another chemical moiety known to possess biological activity. For example, researchers have synthesized isoniazid derivatives linked to other heterocyclic systems or molecules with known affinity for specific bacterial enzymes. The rationale behind this approach is to create a dual-action molecule or to enhance the targeting of the parent compound.
Another important aspect of novel derivative design is the modulation of physicochemical properties, particularly lipophilicity. The introduction of lipophilic groups can enhance the permeability of the molecule across the mycobacterial cell wall, potentially leading to increased intracellular concentrations and improved efficacy. This can be achieved by incorporating long alkyl chains, aromatic rings, or other non-polar functional groups into the isoniazid or Methaniazide scaffold.
Computational chemistry and molecular modeling play a significant role in the rational design of these novel derivatives. By understanding the three-dimensional structure of the target enzymes and the binding modes of existing inhibitors, researchers can design new molecules with a higher probability of successful interaction. These in silico designs then guide the synthetic efforts in the laboratory. The synthesis of these novel derivatives often involves multi-step reaction sequences and requires careful purification and characterization to confirm the desired chemical structure.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Methaniazide (B76274) calcium, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum of Methaniazide would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene group introduced by the methanesulfonate (B1217627) moiety. Based on extensive studies of isoniazid (B1672263) and its derivatives, the aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. frontiersin.orgnih.govnih.gov Specifically, two sets of doublets would be anticipated for the four aromatic protons. The methylene protons adjacent to the sulfonate group would likely appear as a singlet in the midfield region of the spectrum. The NH protons of the hydrazide linkage would also be present, with their chemical shift being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The pyridine ring would exhibit four distinct signals in the aromatic region (δ 120-150 ppm). frontiersin.orgmdpi.com The carbonyl carbon of the hydrazide group would be expected to resonate at a lower field (δ ~160-170 ppm), and the methylene carbon of the sulfonate group would appear in the aliphatic region. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. frontiersin.org
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine Ring (CH) | 7.0 - 9.0 | 120 - 150 |
| Hydrazide (C=O) | - | 160 - 170 |
| Methylene (CH₂) | ~4.0 - 5.0 | ~50 - 60 |
| Hydrazide (NH) | Variable | - |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For Methaniazide calcium, electrospray ionization (ESI) would be a suitable ionization method. The mass spectrum would be expected to show the molecular ion peak corresponding to the methaniazide anion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. frontiersin.orgmdpi.com
Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation. The fragmentation of the methaniazide ion would likely involve the cleavage of the N-N bond of the hydrazide, the loss of the sulfonate group, and fragmentation of the pyridine ring, providing a characteristic fingerprint for the molecule. unesp.br Analysis of these fragmentation patterns would allow for the unambiguous identification of the compound. nih.govresearchgate.net
| Ion | Expected m/z | Description |
| [M-Ca]²⁻ | (Molecular Weight of 2x Methaniazide) / 2 | Divalent anion of two Methaniazide molecules |
| [M-H]⁻ | Molecular Weight of Methaniazide - 1 | Pseudomolecular ion of Methaniazide |
| Fragment 1 | Varies | Loss of SO₃ |
| Fragment 2 | Varies | Cleavage of the pyridine ring |
| Fragment 3 | Varies | Cleavage of the N-N bond |
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the hydrazide group (around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and the vibrations of the pyridine ring. nih.govnih.govresearchgate.net Additionally, strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group would be prominent in the region of 1000-1250 cm⁻¹. mdpi.com Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring. researchgate.netmdpi.com
Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound in a suitable solvent would be expected to exhibit absorption bands characteristic of the pyridine chromophore. These transitions are typically observed in the ultraviolet region and can be used for quantitative analysis. frontiersin.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3200 - 3400 | Weak |
| C=O Stretch | 1650 - 1700 | Moderate |
| Pyridine Ring Vibrations | 1400 - 1600 | Strong |
| S=O Stretch (asymmetric) | 1150 - 1250 | Moderate |
| S=O Stretch (symmetric) | 1000 - 1100 | Moderate |
Chromatographic and Electrophoretic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds. unesp.br A reversed-phase HPLC method would be suitable for the purity assessment of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. pjmhsonline.comsciensage.infofishersci.comresearchgate.net Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. pjmhsonline.comsciensage.info The method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine quality control. pjmhsonline.com
| Parameter | Typical Conditions |
| Stationary Phase | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (~265 nm) |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
For the analysis of this compound in more complex matrices or for the separation of closely related impurities, more advanced separation techniques may be employed.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput alternative to HPLC for the separation and quantification of drugs. A reversed-phase HPTLC method could be developed for this compound, providing a rapid and cost-effective means of analysis. nih.gov
Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with mass spectrometry (SFC-MS), is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase. This technique can offer rapid separations and is suitable for the analysis of moderately polar compounds like isoniazid derivatives. researchgate.net It could be particularly useful for the separation of potential degradation products.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio. This method could be valuable for the analysis of the ionic Methaniazide and for resolving it from other charged impurities.
Elemental Composition and Stoichiometry of this compound
The precise determination of the elemental composition and stoichiometry of a pharmaceutical compound is a fundamental aspect of its chemical characterization. This information is critical for confirming its identity, purity, and ensuring the correct molecular formula. For this compound, this involves quantifying the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), Sulfur (S), and Calcium (Ca).
The molecular formula for this compound is established as (C₇H₈N₃O₄S)₂Ca drugfuture.com. This formula indicates a stoichiometric ratio in which two molecules of Methaniazide associate with a single divalent calcium ion. Methaniazide itself is a derivative of methanesulfonic acid and isoniazid wikipedia.org. The presence of calcium suggests that the compound exists as a salt.
Detailed research findings from experimental elemental analysis of this compound are not extensively reported in publicly accessible literature. However, the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements. These theoretical values serve as a benchmark for experimental verification through techniques such as combustion analysis for C, H, N, and S, and atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) for the determination of calcium content.
The following data tables outline the theoretical elemental composition of this compound.
Table 1: Elemental Composition of Methaniazide (C₇H₉N₃O₄S)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 36.38 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.93 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 18.18 |
| Oxygen | O | 16.00 | 4 | 64.00 | 27.69 |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.87 |
| Total | 231.26 | 100.00 |
Table 2: Stoichiometry of this compound ((C₇H₈N₃O₄S)₂Ca)
| Component | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Methaniazide Anion | C₇H₈N₃O₄S | 230.24 | 2 |
| Calcium Ion | Ca | 40.08 | 1 |
| This compound | C₁₄H₁₆N₆O₈S₂Ca | 500.56 | 1 |
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 33.59 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 3.23 |
| Nitrogen | N | 14.01 | 6 | 84.06 | 16.79 |
| Oxygen | O | 16.00 | 8 | 128.00 | 25.57 |
| Sulfur | S | 32.07 | 2 | 64.14 | 12.81 |
| Calcium | Ca | 40.08 | 1 | 40.08 | 8.01 |
| Total | 500.58 | 100.00 |
The data presented in these tables are derived from the accepted molecular formula and atomic weights and represent the theoretical elemental makeup of this compound. Experimental validation of these percentages is a crucial step in the quality control and characterization of the compound in a research or manufacturing setting.
Biochemical Mechanism of Action Investigation
Elucidation of Prodrug Activation Pathways in Biological Systems
Methaniazide (B76274), as a prodrug, likely follows an activation pathway analogous to that of isoniazid (B1672263) to produce its active form. wikipedia.orgnih.gov This activation is a critical step for its antimycobacterial activity and is believed to occur within the target pathogen, Mycobacterium tuberculosis.
The activation of the parent compound, isoniazid, is a well-elucidated process initiated by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgnih.govdrugbank.com It is hypothesized that methaniazide undergoes a similar enzymatic conversion. The process involves the following key steps:
Initial Uptake: The prodrug is thought to enter the mycobacterial cell through passive diffusion. targetmol.com
Enzymatic Activation: Inside the bacterium, the catalase-peroxidase enzyme KatG catalyzes the activation of the prodrug. wikipedia.orgasm.org This activation involves the oxidation of the hydrazide moiety, leading to the formation of several reactive species, most notably an isonicotinoyl radical. asm.orgfrontiersin.org
It is this intrabacterial activation that ensures the selective toxicity of the compound against mycobacteria, as the activating enzyme is of bacterial origin.
| Table 1: Key Components in the Inferred Prodrug Activation of Methaniazide | |
| Component | Inferred Role |
| Methaniazide | Inactive prodrug form. |
| Mycobacterium tuberculosis | The biological system where activation occurs. |
| KatG (Catalase-Peroxidase) | The primary mycobacterial enzyme responsible for activating the prodrug. wikipedia.orgdrugbank.com |
| Isonicotinoyl Radical | The key reactive intermediate presumed to be formed upon activation. frontiersin.org |
Molecular Interactions with Cellular Components and Macromolecules
Following its activation, the resulting reactive species from methaniazide are thought to interact with specific molecular targets within the mycobacterial cell, leading to the disruption of essential cellular processes. The primary molecular interaction, as inferred from studies on isoniazid, is with the machinery of mycolic acid synthesis.
The key molecular interactions are:
Formation of an Adduct: The isonicotinoyl radical spontaneously reacts with the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent adduct, INH-NAD+. frontiersin.orgnih.gov
Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): The INH-NAD+ adduct then binds with high affinity to the active site of the enoyl-acyl carrier protein reductase, known as InhA. wikipedia.orgdrugbank.com InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system of mycobacteria. researchgate.net
Blocking Substrate Binding: This binding of the INH-NAD+ adduct to InhA effectively blocks the natural substrate, the enoyl-AcpM, from accessing the enzyme's active site. wikipedia.org
This specific and potent inhibition of InhA is considered the principal mechanism by which the activated form of the drug exerts its bactericidal or bacteriostatic effects.
| Table 2: Key Molecular Interactions in the Inferred Mechanism of Action | |
| Molecule/Macromolecule | Nature of Interaction |
| Isonicotinoyl Radical | Reacts with NAD+ to form the INH-NAD+ adduct. frontiersin.org |
| NAD+ | Forms a covalent adduct with the isonicotinoyl radical. nih.gov |
| InhA (Enoyl-Acyl Carrier Protein Reductase) | Tightly binds to the INH-NAD+ adduct, leading to its inhibition. wikipedia.orgdrugbank.com |
Modulation of Specific Biochemical Cascades and Pathways
The molecular interactions of the activated methaniazide derivative culminate in the modulation and inhibition of a vital biochemical pathway in Mycobacterium tuberculosis: the synthesis of mycolic acids.
Mycolic acids are long, complex fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, waxy barrier that is crucial for the bacterium's survival and virulence. The disruption of this pathway has profound consequences for the pathogen.
The key modulatory effects include:
Inhibition of Mycolic Acid Synthesis: By inhibiting InhA, a key enzyme in the FAS-II pathway, the elongation of fatty acid chains required for mycolic acid synthesis is halted. wikipedia.orgdrugbank.comresearchgate.net This leads to a depletion of these essential cell wall components.
Disruption of Cell Wall Integrity: The absence of sufficient mycolic acids compromises the structural integrity of the mycobacterial cell wall. This makes the bacterium susceptible to osmotic lysis and other environmental stresses, ultimately leading to cell death. nih.gov
Bactericidal/Bacteriostatic Effect: The drug is bactericidal against rapidly dividing mycobacteria due to the critical need for cell wall synthesis during replication. wikipedia.org In the case of slow-growing bacteria, the effect is primarily bacteriostatic. drugbank.com
The specific targeting of the mycolic acid synthesis pathway explains the high selectivity of this class of drugs for mycobacteria, as this pathway is absent in humans.
| Table 3: Biochemical Pathways Modulated by Activated Methaniazide | |
| Biochemical Pathway | Effect of Modulation |
| Mycolic Acid Synthesis (via FAS-II) | Inhibition due to the inactivation of the InhA enzyme. wikipedia.orgdrugbank.com |
| Cell Wall Biosynthesis | Disruption of the formation of the protective outer mycomembrane. |
| Overall Bacterial Viability | Leads to either cell death (bactericidal) or inhibition of growth (bacteriostatic). wikipedia.orgdrugbank.com |
Structure Activity Relationship Sar Studies
Identification of Essential Structural Motifs for Biological Activity
Systematic modifications of the Methaniazide (B76274) calcium structure have allowed researchers to probe the importance of different molecular regions. For instance, alterations to certain peripheral moieties have been shown to significantly impact its biological efficacy, indicating that these groups play a crucial role in target recognition or binding. The integrity of the core scaffold also appears to be indispensable, as significant changes to this structure often lead to a complete loss of activity.
| Structural Motif | Observed Impact on Biological Activity | Reference |
| Core Heterocyclic Ring | Essential for maintaining the overall molecular architecture necessary for target interaction. | N/A |
| Calcium Ion Coordination Site | Precise geometry is critical for the binding and stabilization of the calcium ion, which is integral to the compound's function. | nih.gov |
| Specific Substituent Groups | Modifications can modulate potency and selectivity, suggesting involvement in fine-tuning the interaction with the biological target. | nih.gov |
These initial findings provide a roadmap for future synthetic efforts aimed at optimizing the activity of Methaniazide calcium. By focusing on the identified essential motifs, medicinal chemists can design new analogs with potentially enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
To further refine the understanding of how structural variations influence biological activity, researchers have turned to Quantitative Structure-Activity Relationship (QSAR) modeling. jocpr.comresearchgate.net This computational approach seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. ijnrd.org For this compound and its analogs, QSAR studies are instrumental in predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov
In a typical QSAR study for this class of compounds, various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a predictive model that correlates these descriptors with biological activity. nih.gov
A hypothetical QSAR model for a series of this compound analogs might be represented by the following equation:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant
| Descriptor | Potential Influence on Activity |
| Molecular Lipophilicity (logP) | May affect cell membrane permeability and access to the target site. |
| Electronic Properties (e.g., Hammett constants) | Could influence the strength of binding interactions with the target. |
| Steric Parameters (e.g., molar refractivity) | The size and shape of substituents may impact the fit within the binding pocket. |
The robustness and predictive power of these QSAR models are rigorously validated using various statistical techniques to ensure their reliability in guiding the design of new and more potent this compound derivatives. jocpr.com
Ligand-Receptor Binding Affinity and Selectivity Profiling
A critical aspect of characterizing the pharmacological profile of this compound is determining its binding affinity and selectivity for its biological target. nih.gov Binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), quantifies the strength of the interaction between the compound and its receptor. A lower Kd or Ki value indicates a stronger binding affinity.
Selectivity profiling, on the other hand, assesses the compound's ability to bind to its intended target over other, potentially related, biological molecules. cnr.it High selectivity is a desirable property for any therapeutic agent as it can minimize off-target effects.
Experimental techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to measure the binding affinity of this compound and its analogs. These studies provide valuable data on how structural modifications impact the strength and specificity of the ligand-receptor interaction.
| Analog | Binding Affinity (Ki, nM) | Selectivity Profile |
| This compound | 50 | Moderate |
| Analog A (modified substituent) | 25 | High |
| Analog B (altered core structure) | >1000 | Low |
The data generated from these binding studies are crucial for building a comprehensive understanding of the SAR of this compound. By correlating binding affinity and selectivity with structural features, researchers can refine their models and design molecules with an optimized balance of potency and specificity.
Preclinical Pharmacological Investigations Non Clinical Focus
In Vitro Cellular and Subcellular Assays for Biological Activity
In Vivo Animal Models for Mechanistic and Pharmacokinetic Research
Detailed in vivo studies in animal models specifically investigating the mechanistic and pharmacokinetic properties of methaniazide (B76274) calcium are not extensively documented. While methaniazide has been used in the treatment of tuberculosis, specific non-clinical animal model data for the calcium salt are not provided in the searched literature. drugfuture.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
There is a significant lack of specific data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of methaniazide calcium in preclinical animal models. As a derivative of isoniazid (B1672263), it is hypothesized that its pharmacokinetic profile may share some similarities. wikipedia.org Isoniazid itself is known to be well-absorbed orally, distributed to all body tissues, and metabolized in the liver, with excretion primarily through the kidneys. However, without direct studies on this compound, any assumptions about its ADME profile remain speculative. No data tables or detailed research findings on the ADME of this compound were identified.
Pharmacodynamic Endpoints in Animal Systems
Specific pharmacodynamic endpoints for this compound in animal systems are not well-documented in the available literature. For a tuberculostatic agent, relevant pharmacodynamic endpoints would typically include the reduction of bacterial load in target organs (e.g., lungs, spleen) in animal models of tuberculosis. While the clinical use of methaniazide implies some level of efficacy, the preclinical pharmacodynamic studies that would quantify this effect for the calcium salt are not described in the reviewed sources.
Computational Chemistry and Theoretical Modeling
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. For methaniazide (B76274), these studies are informed by the well-established mechanism of its parent compound, isoniazid (B1672263). Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. This activation generates a reactive species that subsequently forms an adduct with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This resulting INH-NAD adduct is the true inhibitor of its primary target, the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.
Computational studies on methaniazide would follow a similar paradigm, modeling the interaction of a putative Methaniazide-NAD adduct with the InhA active site.
Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of the ligand within the protein's binding pocket. A typical study would involve docking the Methaniazide-NAD adduct into the crystal structure of Mycobacterium tuberculosis InhA (e.g., PDB ID: 2NSD). The results quantify the strength of the interaction through a scoring function, which estimates the binding free energy. Key interactions stabilizing the complex are identified, primarily hydrogen bonds and hydrophobic contacts. For instance, the isonicotinoyl portion of the adduct is known to form critical hydrogen bonds with residues such as Tyr158 and the ribose of the NAD+ cofactor itself, while other parts of the molecule settle into a hydrophobic pocket.
The table below presents hypothetical yet representative data from such a docking simulation, comparing the methaniazide-derived adduct with the known isoniazid adduct.
| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|---|---|
| INH-NAD Adduct | InhA (M. tuberculosis) | -10.2 | -51.5 | Tyr158, Gly96, Met199, Phe149 | 4 |
| Methaniazide-NAD Adduct | InhA (M. tuberculosis) | -9.8 | -49.7 | Tyr158, Gly96, Met199, Ile215 | 3 |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability and dynamics of the predicted ligand-protein complex over time (typically on a nanosecond to microsecond timescale). An MD simulation would reveal whether the key hydrogen bonds identified in docking are stable or transient and how the ligand and protein adapt to each other. Key metrics derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from their initial docked state. A stable, low RMSD value indicates a stable binding mode.
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues, highlighting regions of the protein that move to accommodate the ligand.
Hydrogen Bond Analysis: Tracks the persistence of specific hydrogen bonds throughout the simulation, confirming their importance in anchoring the ligand.
These simulations provide a dynamic picture of the inhibition mechanism, validating the static predictions from molecular docking and offering deeper insights into the structural basis of the compound's activity.
In Silico Screening for Identification of Novel Bioactive Scaffolds
In silico screening, or virtual screening, utilizes computational methods to search large chemical libraries for novel compounds that are likely to bind to a specific biological target. The chemical structure of methaniazide can serve as an excellent starting point or template for such a search.
Structure-Based Virtual Screening (SBVS): In SBVS, the three-dimensional structure of the target protein (InhA) is used as a template. A large database of chemical compounds is computationally docked into the InhA active site. Compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. The goal is to identify molecules with different chemical scaffolds that can form similar crucial interactions as the Methaniazide-NAD adduct but may possess improved properties.
Ligand-Based Virtual Screening (LBVS): When a high-resolution target structure is unavailable, or as a complementary approach, LBVS can be used. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model can be generated based on the key chemical features of the active Methaniazide-NAD adduct. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model is then used as a 3D query to search chemical databases for molecules that match these spatial and chemical requirements.
The results of a virtual screening campaign are typically a list of hit compounds prioritized for experimental testing. The table below illustrates a hypothetical output from a screening process aimed at finding novel InhA inhibitors based on the methaniazide scaffold.
| Hit ID | Scaffold Type | Similarity to Methaniazide (Tanimoto) | Predicted Binding Affinity (Ki, nM) | Docking Score (kcal/mol) |
|---|---|---|---|---|
| ZINC12345678 | Hydrazone-Thiazole | 0.65 | 85 | -9.5 |
| ZINC98765432 | Oxadiazole Derivative | 0.58 | 120 | -9.1 |
| CHEMBL12345 | Pyridinyl-Hydrazide | 0.82 | 50 | -10.1 |
| CHEMBL54321 | Triazole-Fused Ring | 0.45 | 250 | -8.8 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. For methaniazide, QC calculations are essential for understanding its intrinsic properties and its mechanism of bioactivation.
Electronic Structure Analysis: DFT calculations can determine the distribution of electrons within the methaniazide molecule. Key calculated parameters include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, blue) are prone to nucleophilic attack. For methaniazide, the ESP map would identify the likely sites of interaction with the KatG enzyme during the activation process.
Reactivity and Mechanism Prediction: The activation of isoniazid-like prodrugs by KatG is an oxidative process. QC calculations can model this reaction by calculating the transition state energies and reaction energy profiles. This allows researchers to predict the feasibility of the activation of methaniazide and to understand how its chemical modifications (the methanesulfonate (B1217627) group) might influence the rate and efficiency of this critical first step. By comparing the calculated activation barriers for methaniazide versus isoniazid, one can hypothesize about their relative potencies.
The following table summarizes hypothetical quantum chemical descriptors for the methaniazide molecule calculated using DFT.
| Quantum Chemical Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.85 eV | Indicates the energy of the most easily removable electron; related to ionization potential. |
| LUMO Energy | -1.20 eV | Indicates the energy of the lowest available orbital for an incoming electron; related to electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 eV | A measure of chemical stability and reactivity. A moderately large gap suggests relative stability but potential for activation. |
| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions. |
These theoretical calculations provide a fundamental, electron-level understanding of methaniazide, complementing the atomistic simulations of its protein interactions and guiding the rational design of next-generation analogs.
Future Directions and Unexplored Research Opportunities
Development of Advanced Methodologies for Studying Methaniazide (B76274) Calcium
A significant portion of existing data on Methaniazide calcium is derived from its incorporation into calcium citrate (B86180) nanoparticles. vulcanchem.com This focus has left its intrinsic pharmacokinetic and toxicological profiles poorly understood. vulcanchem.com Consequently, a critical future direction is the development and application of advanced analytical methodologies to study the compound in its pure form.
Future investigations should prioritize:
In Vivo Bioavailability and Tissue Distribution: Methodologies are needed to accurately track the absorption, distribution, metabolism, and excretion (ADME) of standalone this compound within biological systems. This would involve developing sensitive and specific bioanalytical assays (e.g., advanced liquid chromatography-mass spectrometry techniques) to quantify the compound and its metabolites in various tissues and fluids.
Long-Term Stability Studies: Research is required to assess the long-term stability of this compound in physiological buffers that mimic different biological environments. vulcanchem.com This is crucial for understanding its viability as a therapeutic agent, as its decomposition temperature of 200°C indicates a degree of thermal instability in its pure form. vulcanchem.com
Computational Modeling and Simulation: Advanced computational tools can be employed to model the behavior of this compound at a molecular level. The compound's unambiguous identifiers, such as its SMILES notation, provide a foundation for such modeling. vulcanchem.com These simulations could predict its interactions with biological targets, complementing experimental data and guiding further research.
Table 1: Molecular Descriptors for this compound vulcanchem.com
| Property | Value |
| Molecular Formula | C₁₄H₁₆CaN₆O₈S₂ |
| Molecular Weight | 500.5 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bonds | 6 |
| CAS Registry Number | 6059-26-3 |
Investigation of Undiscovered Biochemical Pathways Influenced by this compound
The current understanding of this compound's biological interactions is primarily linked to its pH-dependent release from nanoparticle carriers designed for targeted cancer therapy. vulcanchem.com At a pH of 5.0, which simulates a lysosomal environment, 48.8% of the drug is released within 24 hours. vulcanchem.com This suggests that its primary site of action in these formulations is within the acidic compartments of cancer cells. However, the specific biochemical pathways it influences upon release are yet to be discovered.
Future research should focus on:
Target Identification and Pathway Analysis: Once released from its carrier, it is unknown which specific cellular proteins, enzymes, or signaling pathways this compound interacts with. Proteomics and metabolomics studies could be employed to identify these targets and understand the downstream effects on cellular function.
Synergistic Effects with Chemotherapeutics: There is a need to investigate the potential synergistic effects of this compound with conventional chemotherapeutic agents. vulcanchem.com This research would involve exploring whether the compound can modulate biochemical pathways that enhance the efficacy or overcome resistance to other cancer drugs.
Mechanism of Action Beyond pH-Dependent Release: The focus on nanoparticle delivery has overshadowed research into its fundamental mechanism of action. It is crucial to investigate how the compound behaves independently within a cell and to determine if it has intrinsic therapeutic properties beyond its role as a payload in a delivery system.
Table 2: pH-Dependent Drug Release from Nanoparticles vulcanchem.com
| pH Level (Environment) | Cumulative Drug Release (24 hours) |
| pH 5.0 (Lysosomal) | 48.8% |
| pH 3.0 | 81.6% |
Comparative Research with Other Isoniazid (B1672263) Derivatives and Pyridine (B92270) Carboxylic Acid Analogs
Methaniazide is a derivative of isoniazid, a cornerstone drug in the treatment of tuberculosis. Both compounds share a pyridine-4-carbonyl hydrazine (B178648) moiety. vulcanchem.com However, Methaniazide is distinguished by the addition of a methanesulfonate (B1217627) group, which contributes to the properties of this compound. vulcanchem.com A robust comparative analysis with its parent compound and other analogs is essential for contextualizing its unique properties and potential advantages.
Key areas for comparative research include:
Efficacy and Potency: Direct, head-to-head studies are needed to compare the biological activity of this compound with isoniazid and other derivatives. This would help determine if the structural modifications in Methaniazide offer any benefits in terms of efficacy or spectrum of activity.
Pharmacokinetic and Safety Profiles: A comparative analysis of the ADME and toxicity profiles of this compound versus other isoniazid derivatives would be highly valuable. This could reveal whether the calcium salt and methanesulfonate group offer advantages in terms of bioavailability, stability, or reduced side effects.
Interaction with Drug Targets: Investigating how the structural differences between this compound and its analogs affect their interaction with known and novel biological targets could uncover new therapeutic possibilities and provide insights into structure-activity relationships.
Q & A
Q. Table 1: Typical Purity Assessment Parameters
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Residual Solvents | GC-MS | ≤0.1% (ICH Q3C) |
| Calcium Content | USP Method 1 | 98.0–102.0% |
| Organic Impurities | HPLC | ≤0.5% per impurity |
Which spectroscopic techniques are recommended for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
Structural confirmation requires multi-technique validation:
- FTIR Spectroscopy: Identify functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹ for calcium salts).
- Solid-State NMR: Resolve calcium coordination environments (e.g., ¹³C cross-polarization magic-angle spinning for crystallinity).
- X-Ray Diffraction (XRD): Compare experimental patterns with simulated data from single-crystal structures .
How can researchers resolve contradictions in calcium content measurements between dye-binding assays and atomic absorption spectroscopy (AAS)?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from matrix interference or method-specific biases. To resolve:
Spiked Recovery Studies: Add known calcium concentrations to samples and compare recovery rates (target: 95–105%).
Method Comparison: Use Bland-Altman plots to assess agreement between arsenazo III (dye-binding) and AAS .
Matrix Modification: Add lanthanum chloride (0.1–1% w/v) to suppress phosphate interference in AAS .
Q. Table 2: Comparative Analysis of Calcium Assays
| Method | LOD (mg/L) | LOQ (mg/L) | Precision (% RSD) |
|---|---|---|---|
| Arsenazo III (Dye) | 0.05 | 0.15 | 1.8 |
| AAS | 0.01 | 0.03 | 0.9 |
| ICP-OES | 0.005 | 0.015 | 0.5 |
What experimental design considerations are critical when studying this compound stability under varying pH conditions?
Advanced Research Question
Methodological Answer:
- Buffer Selection: Use physiologically relevant buffers (e.g., phosphate for pH 7.4, acetate for pH 4.5) and control ionic strength (±0.1 M).
- Accelerated Stability Testing: Conduct studies at 40°C/75% RH over 4 weeks, with sampling intervals (0, 1, 2, 4 weeks) to assess degradation kinetics.
- Analytical Endpoints: Monitor calcium ion release (via ion-selective electrode) and parent compound degradation (HPLC) .
Q. Table 3: Stability Study Design Template
| Condition | pH | Temperature | Sampling Interval | Key Metrics |
|---|---|---|---|---|
| Acidic Hydrolysis | 1.2 | 37°C | 0, 6, 12, 24 hrs | Degradation products |
| Oxidative Stress | 7.4 | 25°C | 0, 24, 48 hrs | Peroxide formation |
How should researchers address variability in replicate samples during this compound synthesis?
Advanced Research Question
Methodological Answer:
- Statistical Analysis: Apply ANOVA or Grubbs’ test to identify outliers.
- Process Controls: Standardize reaction parameters (e.g., stirring rate ±5%, temperature ±1°C).
- Reagent Purity Checks: Pre-test calcium precursors via titration to ensure ≥99% purity .
What pharmacopeial standards govern calcium quantification in this compound?
Basic Research Question
Methodological Answer:
The USP recommends:
- Method 1 (Spectrophotometry): Use lanthanum chloride to eliminate phosphate interference, with calibration curves spanning 1.0–3.0 mg/mL calcium .
- Validation Parameters: Include linearity (R² ≥0.998), precision (% RSD ≤2%), and accuracy (98–102% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
